

# Spectroscopic Analysis of 3-Bromo-4-phenylpyridin-2-amine: A Technical Overview

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## Compound of Interest

Compound Name: **3-Bromo-4-phenylpyridin-2-amine**

Cat. No.: **B1505347**

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## Abstract

**3-Bromo-4-phenylpyridin-2-amine** is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique structural motifs. This technical guide aims to provide a comprehensive overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental spectroscopic data for this specific compound. While data for structurally related compounds are available, direct spectral characterization of **3-Bromo-4-phenylpyridin-2-amine** could not be located.

This guide will, therefore, present predicted spectroscopic data based on the analysis of similar chemical structures and general principles of spectroscopy. It will also outline the standard experimental protocols used to obtain such data. The absence of empirical data underscores an opportunity for further research in the synthesis and characterization of this compound.

## Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for **3-Bromo-4-phenylpyridin-2-amine**. These predictions are based on established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

## Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.8	d	1H	Pyridine H-6
~7.3-7.5	m	5H	Phenyl-H
~6.8-7.0	d	1H	Pyridine H-5
~4.5-5.5	br s	2H	NH <sub>2</sub>

## Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~158-160	Pyridine C-2
~148-150	Pyridine C-6
~140-142	Pyridine C-4
~138-140	Phenyl C-1'
~128-130	Phenyl C-2', C-6'
~127-129	Phenyl C-3', C-5'
~126-128	Phenyl C-4'
~115-117	Pyridine C-5
~105-107	Pyridine C-3

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
1620-1600	Strong	N-H bend (scissoring)
1580-1450	Strong to Medium	C=C and C=N ring stretching
1300-1200	Medium	C-N stretch
~700 and ~760	Strong	Monosubstituted benzene C-H out-of-plane bend
Below 800	Medium to Strong	C-Br stretch

## Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
264/266	[M] <sup>+</sup> and [M+2] <sup>+</sup> isotopic peaks for Bromine
185	[M - Br] <sup>+</sup>
157	[M - Br - C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited if empirical data were available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) would be used.
- Sample Preparation: Approximately 5-10 mg of **3-Bromo-4-phenylpyridin-2-amine** would be dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- $^1\text{H}$  NMR Acquisition: Spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s. A total of 16-32 scans would be collected.
- $^{13}\text{C}$  NMR Acquisition: Spectra would be acquired using a proton-decoupled pulse program. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1-2 s would be used. Typically, 1024-2048 scans would be accumulated to achieve a sufficient signal-to-noise ratio.

## Infrared (IR) Spectroscopy

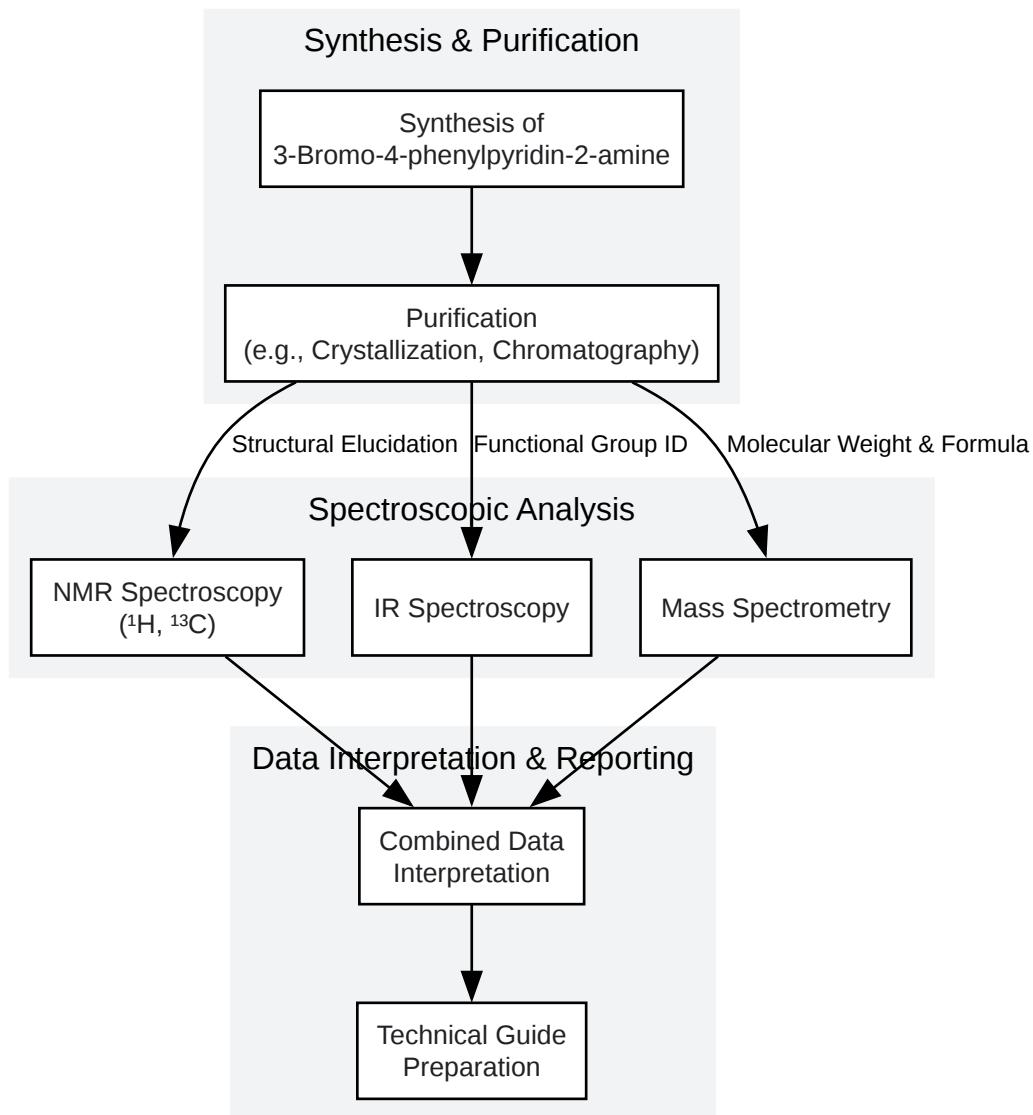
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory would be employed.
- Sample Preparation: A small amount of the solid sample would be placed directly onto the diamond crystal of the UATR accessory.
- Data Acquisition: The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used.
- Ionization Method: Electron Ionization (EI) would be the preferred method for this type of small molecule to observe the molecular ion and characteristic fragmentation patterns.
- Sample Introduction: The sample would be introduced via a direct insertion probe or a gas chromatography (GC) inlet.
- Data Acquisition: The mass spectrum would be acquired over a mass range of  $\text{m/z}$  50-500. The ionization energy would be set to 70 eV.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like **3-Bromo-4-phenylpyridin-2-amine**.



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**Caption:** Workflow for Synthesis, Purification, and Spectroscopic Analysis.

## Conclusion

While **3-Bromo-4-phenylpyridin-2-amine** presents an interesting scaffold for further chemical exploration, the current lack of published spectroscopic data highlights a gap in the scientific record. The predicted data and standard protocols provided in this guide offer a foundational

framework for researchers who undertake the synthesis and characterization of this compound. The acquisition and publication of empirical data for **3-Bromo-4-phenylpyridin-2-amine** would be a valuable contribution to the chemical science community.

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